molecular formula C9H9N3O2 B1465248 Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate CAS No. 944906-58-5

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

Katalognummer: B1465248
CAS-Nummer: 944906-58-5
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: QAWMOVNRHMJIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate (CAS: 112273-77-5) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with an ethyl ester group at the 6-position. Its molecular formula is C₉H₉N₃O₃, and it has a molecular weight of 207.19 g/mol . This compound is part of a broader class of imidazo-fused heterocycles, which are valued in medicinal chemistry for their diverse biological activities, including roles as kinase inhibitors, anticonvulsants, and antiviral agents . The ester functional group enhances its utility as an intermediate in synthesizing more complex derivatives, such as carboxamides or hydroxamic acids, via hydrolysis or substitution reactions.

Eigenschaften

IUPAC Name

ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMOVNRHMJIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-58-5
Record name ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Detailed Synthetic Route

A representative and well-documented synthetic route is summarized below, adapted from a multi-step synthesis reported in the literature for related imidazo[1,2-a]pyrimidine derivatives:

Step No. Reaction Description Reagents and Conditions Key Intermediate/Product
1 Cyclocondensation of 2-aminopyrimidine with 1,1,3-trichloroacetone Ethanol, sodium bicarbonate, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine
2 Hydrolysis of dichloromethyl group to aldehyde Water, CaCO3, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde
3 Oxidation of aldehyde to carboxylic acid Oxone (potassium peroxymonosulfate) Imidazo[1,2-a]pyrimidine-2-carboxylic acid
4 Esterification of carboxylic acid Ethanol, acid catalyst or direct esterification Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
5 Optional hydrogenation for tetrahydro derivatives PtO2 catalyst, H2, 30 psi Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

This sequence was employed in the synthesis of related hydrazide derivatives and can be adapted for the preparation of ethyl imidazo[1,2-a]pyrimidine-6-carboxylate by appropriate substitution and position control.

Alternative Esterification Method

An alternative method involves direct esterification of imidazo[1,2-a]pyrimidine-6-carboxylic acid using alkyl halides under basic conditions:

Step Reaction Reagents Conditions Yield
Esterification Imidazo[1,2-a]pyrimidine-6-carboxylic acid + ethyl iodide Cesium carbonate, N,N-dimethylformamide (DMF) Ambient temperature, overnight ~39% (for methyl ester analog)

Though this example is for methyl ester, the procedure is applicable for ethyl esters by substituting iodomethane with ethyl iodide. The reaction proceeds via nucleophilic substitution on the carboxylate anion generated by cesium carbonate.

Reaction Conditions and Yields

Compound Starting Material Reagents Solvent Temperature Time Yield (%) Notes
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (analog) 5-(Trifluoromethyl)pyridin-2-amine Ethyl bromopyruvate Methanol/1,2-dimethoxyethane 80 °C 14 h 42 Cyclocondensation

Although this example involves a trifluoromethyl substituent and pyridine rather than pyrimidine, the reaction type—cyclocondensation with ethyl bromopyruvate—is closely related and informative for the preparation of ethyl imidazo[1,2-a]pyrimidine carboxylates.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography is commonly used to purify the ester products after reaction completion.
  • Characterization: Products are characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Cyclocondensation of 2-aminopyrimidine with trichloroacetone followed by oxidation and esterification 2-Aminopyrimidine, 1,1,3-trichloroacetone NaHCO3, CaCO3, Oxone, EtOH Reflux, various steps Moderate to high Well-established, scalable Multi-step, moderate overall yield
Direct alkylation of carboxylic acid with alkyl halide Imidazo[1,2-a]pyrimidine-6-carboxylic acid Cesium carbonate, ethyl iodide DMF, RT, overnight ~39% (methyl ester example) Simple, mild conditions Lower yield, requires acid precursor
Cyclocondensation with ethyl bromopyruvate (analogous method) Aminopyridine derivatives Ethyl bromopyruvate Methanol/DME, 80 °C, 14 h 42% (analog) Direct ring formation with ester Substituent dependent, analog system

Research Findings and Notes

  • The cyclocondensation approach allows for the direct formation of the imidazo ring with the ester group already installed, facilitating streamlined synthesis.
  • Esterification via alkylation of the carboxylic acid is a common method but may require careful control of reaction conditions to improve yield.
  • Hydrogenation steps may be employed for tetrahydro derivatives, which are relevant in medicinal chemistry for modifying biological activity.
  • The choice of solvent, temperature, and reaction time critically influences yield and purity.
  • Analytical data confirm the formation of the ethyl ester and the integrity of the imidazo[1,2-a]pyrimidine core.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including ethyl imidazo[1,2-a]pyrimidine-6-carboxylate, exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties
Several studies have demonstrated the antibacterial activity of imidazo[1,2-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. This compound has been noted for its effectiveness in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
The compound has shown promise in cancer research. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. Certain derivatives have been reported to induce apoptosis in cancer cells, indicating potential use as anti-cancer drugs .

Synthetic Chemistry

Synthesis Methods
this compound can be synthesized through various organic reactions, including multicomponent reactions and condensation methods. These synthetic pathways allow for the modification of the compound to enhance its biological activity and selectivity for specific targets .

Development of New Chemosynthetic Strategies
The synthesis of this compound has contributed to advancements in chemosynthetic methodologies, providing a scaffold for further drug development. Its structural features enable the exploration of new synthetic routes that could lead to novel therapeutic agents.

Materials Science

Optoelectronic Devices and Sensors
Imidazo[1,2-a]pyrimidines have been utilized in the development of optoelectronic devices due to their unique electronic properties. This compound's structural characteristics make it suitable for applications in sensors and other electronic components, leading to innovations in materials science.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Photodynamic Therapy : Research indicates that certain derivatives can generate singlet oxygen upon irradiation, making them candidates for photodynamic therapy against cancer cells. These compounds exhibit low cytotoxicity when not activated by light but can effectively kill cancer cells when irradiated .
  • Dual-function Inhibitors : Some studies have focused on designing dual KSP and Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrimidine scaffold. These compounds showed significant cytotoxicity against cancer cell lines while inhibiting both kinases effectively .

Wirkmechanismus

The mechanism of action of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl imidazo[1,2-a]pyrimidine-6-carboxylate Imidazo[1,2-a]pyrimidine Ethyl ester at C6 207.19 Intermediate for bioactive derivatives
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine Bromo (C6), methyl (C2), ethyl ester (C3) 284.11 Potential halogenated intermediate for drug discovery
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Methyl (C5), ethyl ester (C2) 204.23 Used in FXa inhibitors for thromboembolic diseases
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine Chloro (C6), ethyl ester (C2) 229.64 Halogenated analog with unknown bioactivity

Key Observations :

  • Core Heterocycle : The imidazo[1,2-a]pyrimidine core (target compound) differs from imidazo[1,2-a]pyridine or imidazo[1,2-b]pyridazine in electronic properties and ring strain, affecting reactivity and binding interactions .
  • Substituent Position : Ethyl ester placement at C6 (pyrimidine) vs. C2/C3 (pyridine/pyridazine) alters steric and electronic profiles. For example, C6 esters in pyrimidines may enhance planarity, favoring DNA intercalation or enzyme binding .
Physicochemical Properties
  • Melting Points : Pyrimidine derivatives (e.g., ) generally exhibit higher melting points (>250°C) compared to pyridine analogs (172–287°C, ), likely due to enhanced crystallinity from fused pyrimidine rings.
  • Solubility : Ethyl esters improve lipid solubility, but halogenation (e.g., bromo in ) may counterbalance this by increasing molecular weight.

Biologische Aktivität

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound exhibits various biochemical interactions that influence its biological activity. It has been shown to interact with multiple enzymes and proteins, playing a role in oxidative coupling and other biochemical reactions.

Key Interactions:

  • Enzyme Modulation: The compound can act as both an inhibitor and activator depending on the target enzyme. For example, it inhibits certain enzymes by binding to their active sites, thus blocking substrate access.
  • Cellular Effects: this compound influences cell signaling pathways, notably affecting the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), which is crucial for various cellular responses.

The mechanism of action involves specific binding interactions with molecular targets, leading to therapeutic effects. The compound's ability to modulate signaling pathways is significant for its potential applications in treating diseases.

Molecular Mechanisms:

  • Inhibition of Key Enzymes: Studies suggest that this compound inhibits enzymes involved in critical metabolic pathways, potentially leading to reduced proliferation of cancer cells and enhanced antimicrobial activity .
  • Stability and Degradation: Laboratory studies indicate that the compound remains stable at room temperature but may degrade over time, impacting its long-term efficacy.

3. Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic areas, including antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo compounds exhibit potent activity against Mycobacterium tuberculosis. In one study, compounds with similar structures displayed minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains of M. tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in cell viability observed at specific concentrations .
  • A structure-activity relationship (SAR) analysis highlighted modifications that enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

4. Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

StudyFindings
Demonstrated inhibition of NF-kappaB phosphorylation in cellular models.
MIC values ≤0.006 μM against M. tuberculosis strains; potential for drug development against tuberculosis.
Significant growth inhibition in HepG2 and HeLa cell lines; minimal toxicity to normal fibroblasts.
Identified novel derivatives with enhanced anticancer activity; mechanisms involve cell cycle arrest at G2/M phase.

5. Conclusion

This compound represents a valuable compound in medicinal chemistry with diverse biological activities. Its ability to modulate key biochemical pathways positions it as a promising candidate for further research in antimicrobial and anticancer therapies. Ongoing studies are essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. Key factors affecting yield/purity :

ParameterImpactExample from Evidence
SolventPolar aprotic solvents (DMF, DME) enhance reactivity.DMF used in fusion reactions
CatalystsLewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.Friedel-Crafts acylation
TemperatureReflux conditions (~100°C) optimize cyclization.DME reflux for 48 hours

How can structural ambiguities in this compound derivatives be resolved using advanced analytical techniques?

Answer:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in imidazo[1,2-b]pyrazole derivatives) .
  • NMR spectroscopy : Distinguishes regioisomers via characteristic shifts (e.g., ¹H NMR for methyl or ester groups) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for imidazo[1,2-a]pyridine derivatives) .

What strategies address contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • Standardized assays : Use uniform protocols (e.g., IC₅₀ measurements for kinase inhibition) to minimize variability .
  • Structure-Activity Relationship (SAR) studies : Systematic substitution at C-3 or C-6 positions to isolate bioactive motifs (e.g., trifluoromethyl groups enhance antiviral activity) .
  • Meta-analysis : Compare data across studies while controlling for variables like solvent residues or counterion effects .

How can the core structure be modified to enhance pharmacological properties while maintaining synthetic feasibility?

Answer:

  • Functionalization at C-6 : Introduce electron-withdrawing groups (e.g., -CN, -Br) via nucleophilic substitution to improve metabolic stability .
  • C-3 Acylation : Friedel-Crafts reactions with acetyl or benzoyl groups increase lipophilicity, enhancing blood-brain barrier penetration .
  • Heterocyclic fusion : Incorporate pyrazole or pyridazine rings to diversify binding modes (e.g., antitumor activity in scaffold-switched derivatives) .

Q. Example modifications :

DerivativeBiological ActivityEvidence Reference
6-Bromo-substitutedAnticancer (CDK inhibition)
3-AcetylatedAntiviral

What are the methodological challenges in scaling up laboratory-scale syntheses of this compound?

Answer:

  • Purification issues : Column chromatography is impractical for large batches; alternatives include recrystallization or distillation .
  • Exothermic reactions : Controlled addition of reagents (e.g., ethyl 2-bromoacetoacetate) to prevent thermal runaway .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to aminobenzimidazole) to minimize side products .

How do solvent and catalyst choices influence the regioselectivity of imidazo[1,2-a]pyrimidine synthesis?

Answer:

  • Solvent polarity : High polarity (e.g., DMF) favors cyclization by stabilizing transition states .
  • Lewis acid catalysts : ZnCl₂ directs electrophilic substitution to the C-3 position, while BF₃·Et₂O enhances C-6 reactivity .
  • Temperature gradient : Slow heating (e.g., 50°C → 100°C) reduces kinetic byproducts and improves regioselectivity .

What computational tools are effective in predicting the bioactivity of novel imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • Molecular docking : Screens binding affinity to targets like CDK2 or viral proteases (e.g., using AutoDock Vina) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • DFT calculations : Predict reaction pathways for functionalization (e.g., Fukui indices for electrophilic sites) .

Tables for Key Data

Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Evidence
Fusion in DMF2-aminobenzimidazole, ethyl 3-oxohexanoate65–75>95
Reflux in DMEEthyl 2-chloroacetoacetate, LiOH, HCl70–8098

Table 2: Biological Activities of Derivatives

DerivativeTarget/ActivityIC₅₀ (μM)Evidence
6-MethylsulfanylAnticonvulsant1.2
3-TrifluoroethylAntiviral (HCV)0.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.